Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine
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Overview
Description
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a phosphine ligand with the molecular formula C22H33O2P. It is commonly used in various chemical reactions, particularly in catalysis and organic synthesis. The compound is known for its stability and effectiveness in facilitating cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of dicyclohexylphosphine with 2-(2-methyl-1,3-dioxolan-2-yl)phenyl bromide under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF and toluene. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation and degradation of the phosphine ligand .
Major Products Formed
The major products formed from reactions involving this compound are typically organophosphorus compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The compound’s bulky cyclohexyl groups provide steric protection, enhancing the stability and selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with different steric and electronic properties.
Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups, offering different reactivity and selectivity.
Diphenylphosphine: A less bulky ligand, providing different steric and electronic environments in catalytic processes.
Uniqueness
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is unique due to its combination of steric bulk and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to stabilize reactive intermediates and enhance reaction selectivity sets it apart from other phosphine ligands .
Properties
IUPAC Name |
dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASITYRQOCACA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454463 |
Source
|
Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221187-50-4 |
Source
|
Record name | Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 221187-50-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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